2-fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Catalog No.
S11887715
CAS No.
M.F
C22H17FN2O3
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-1,3-ben...

Product Name

2-fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

IUPAC Name

2-fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Molecular Formula

C22H17FN2O3

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C22H17FN2O3/c1-12-7-8-19-18(9-12)25-22(28-19)16-11-14(10-13(2)20(16)26)24-21(27)15-5-3-4-6-17(15)23/h3-11,26H,1-2H3,(H,24,27)

InChI Key

ATYXPVOQEPMTKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC(=C3)NC(=O)C4=CC=CC=C4F)C)O

2-fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound characterized by its unique molecular structure, which includes a fluorine atom, a hydroxyl group, and a benzoxazole moiety. The compound's molecular formula is C19H19FN2O2C_{19}H_{19}FN_2O_2, and it features a benzamide backbone that contributes to its potential biological activity. The presence of the hydroxyl group and the benzoxazole ring suggests that this compound may exhibit interesting pharmacological properties, particularly in medicinal chemistry.

The chemical reactivity of 2-fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can be explored through various reactions typical of amides and phenolic compounds. Key reactions may include:

  • Nucleophilic Substitution: The fluorine atom can undergo nucleophilic substitution reactions, making the compound reactive towards nucleophiles.
  • Acid-Base Reactions: The hydroxyl group can participate in acid-base chemistry, potentially forming salts or participating in esterification reactions.
  • Coupling Reactions: The benzoxazole moiety can engage in coupling reactions typically seen in heterocyclic chemistry.

Preliminary studies suggest that compounds containing benzoxazole derivatives often exhibit significant biological activities, including:

  • Anticancer Properties: Similar compounds have shown promise as potential anticancer agents due to their ability to interfere with cellular processes.
  • Antimicrobial Activity: The structural features of this compound may contribute to antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

The synthesis of 2-fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can be approached through several methods:

  • Benzamide Formation: Starting from 4-hydroxy-3-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline, the amide bond can be formed with an appropriate acyl chloride or anhydride.
  • Fluorination: The introduction of the fluorine atom can be achieved through electrophilic fluorination methods or by using fluorinating agents such as N-fluorobenzenesulfonimide.
  • Hydroxylation: If not already present in the starting material, the hydroxyl group can be introduced via hydrolysis or oxidation of suitable precursors.

The unique structure of 2-fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide suggests various applications:

  • Pharmaceutical Development: Due to its potential biological activity, this compound could be explored for development into therapeutic agents targeting cancer or infectious diseases.
  • Chemical Probes: It may serve as a chemical probe in biological studies to investigate specific pathways or mechanisms involving benzoxazole derivatives.

Interaction studies are crucial for understanding how 2-fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide interacts with biological targets:

  • Protein Binding Studies: Investigating how this compound binds to various proteins could reveal its mechanism of action.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit specific enzymes can provide insights into its therapeutic potential.

Several compounds share structural similarities with 2-fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. Here are some notable examples:

Compound NameStructureUnique Features
4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamideContains a phenyl group attached to the benzoxazoleLacks the hydroxyl group
2-fluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamideIncorporates a pyrazole instead of benzoxazoleDifferent heterocyclic structure
N-(4-hydroxyphenyl)-2-(4-fluorophenyl)benzamideSimilar amide structure but without the benzoxazole moietyFocused on phenolic interactions

The uniqueness of 2-fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide lies in its combination of functional groups that may enhance its biological activity compared to other similar compounds. Its specific arrangement allows for potential interactions that could lead to novel therapeutic applications.

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

376.12232057 g/mol

Monoisotopic Mass

376.12232057 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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